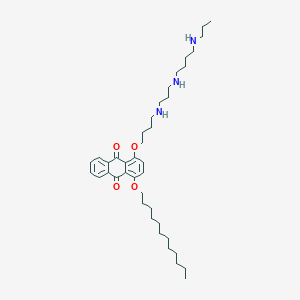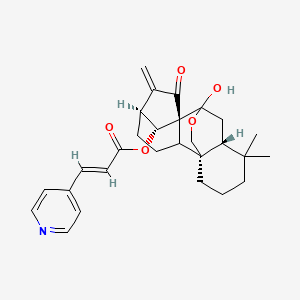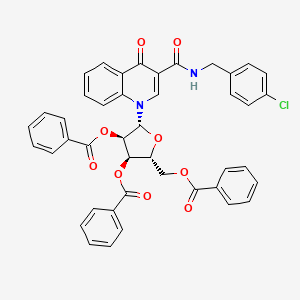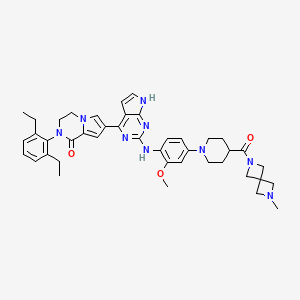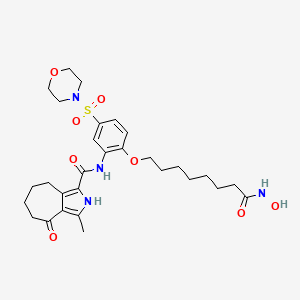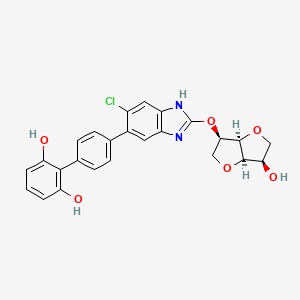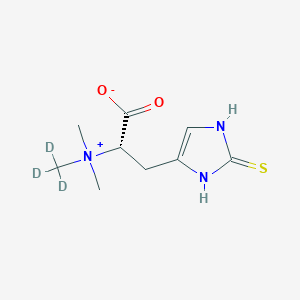
Ergothioneine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergothioneine-d3 is a stable isotope-labeled derivative of ergothioneine, a naturally occurring antioxidant. Ergothioneine itself is a sulfur-containing histidine derivative found in various organisms, including fungi and some bacteria. It is known for its potent antioxidant properties and its ability to protect cells from oxidative stress. This compound is used in scientific research to study the metabolism and biological effects of ergothioneine due to its stable isotope labeling, which allows for precise tracking in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ergothioneine-d3 involves the incorporation of deuterium atoms into the ergothioneine molecule. One common method is the chemical synthesis route, which starts with histidine as the precursor. The process involves several steps, including methylation, thiolation, and deuterium exchange reactions. The reaction conditions typically require controlled temperatures, specific catalysts, and deuterated reagents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation using genetically engineered microorganisms. Yeast strains, such as Saccharomyces cerevisiae, are often used for this purpose. The yeast is engineered to express the necessary enzymes for ergothioneine biosynthesis, and the fermentation process is optimized to maximize yield. The final product is then purified through various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Ergothioneine-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced back to its thiol form from its oxidized state.
Substitution: Substitution reactions can occur at the sulfur atom or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiol form of this compound.
Substitution: Substituted derivatives at the sulfur or imidazole ring.
Aplicaciones Científicas De Investigación
Ergothioneine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study the chemical properties and reactions of ergothioneine.
Biology: Helps in understanding the role of ergothioneine in cellular processes and its distribution in tissues.
Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative stress, such as neurodegenerative diseases and cardiovascular diseases.
Industry: Used in the development of antioxidant supplements and cosmetics
Mecanismo De Acción
Ergothioneine-d3 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound is transported into cells via the organic cation transporter novel-type 1 (OCTN1), which is highly expressed in tissues prone to oxidative stress. Once inside the cell, this compound can localize to mitochondria and other organelles, where it neutralizes free radicals and supports cellular antioxidant defenses .
Comparación Con Compuestos Similares
Ovothiol: Another sulfur-containing histidine derivative with antioxidant properties.
Selenoneine: A selenium-containing analog of ergothioneine with similar antioxidant functions.
Glutathione: A tripeptide with potent antioxidant activity, commonly found in cells
Uniqueness of Ergothioneine-d3: this compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool for studying the metabolism and biological effects of ergothioneine. Additionally, its specific transport mechanism via OCTN1 and its ability to localize to mitochondria and other organelles set it apart from other antioxidants .
Propiedades
Fórmula molecular |
C9H15N3O2S |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(2S)-2-[dimethyl(trideuteriomethyl)azaniumyl]-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1/i1D3 |
Clave InChI |
SSISHJJTAXXQAX-LNEZGBMJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)[O-] |
SMILES canónico |
C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



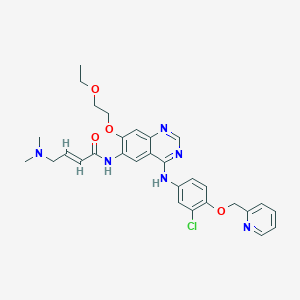
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)

